molecular formula C6H8ClN3O B3055176 4-Chloro-6-ethoxypyrimidin-5-amine CAS No. 63291-59-8

4-Chloro-6-ethoxypyrimidin-5-amine

Cat. No.: B3055176
CAS No.: 63291-59-8
M. Wt: 173.6 g/mol
InChI Key: HHFABOZHZZPRLY-UHFFFAOYSA-N
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Description

Historical Context and Broad Significance of Pyrimidine (B1678525) Derivatives as Chemical Scaffolds

The story of pyrimidines began in the 19th century, but their systematic study took off in 1884 with Pinner's work on synthesizing derivatives. The parent compound, pyrimidine, was first prepared in 1900. mdpi.com Pyrimidine derivatives are a fascinating and diverse class of compounds that are crucial to many biological processes. google.com Their significance was profoundly established with their discovery as core components of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives. nih.govstackexchange.com Beyond their fundamental biological role, the pyrimidine ring is a key structural motif found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin, as well as in folic acid. nih.govstackexchange.com

In the realm of medicinal chemistry, pyrimidine scaffolds are of immense importance. For decades, scientists have developed numerous pyrimidine derivatives as chemotherapeutic agents with a wide array of clinical applications. stackexchange.com These compounds are foundational in the creation of drugs targeting conditions from viral infections to cancer. sigmaaldrich.cominnospk.com The versatility of the pyrimidine ring allows for various chemical modifications, enabling chemists to fine-tune molecular structures for specific therapeutic needs. sigmaaldrich.cominnospk.com This has led to the development of a multitude of drugs, including anticancer agents, antivirals, and antibacterials. google.comstackexchange.com The ability to readily functionalize the pyrimidine core through reactions like nucleophilic aromatic substitution makes it an invaluable scaffold for drug discovery. wuxiapptec.comarkat-usa.org

Structural Framework of 4-Chloro-6-ethoxypyrimidin-5-amine within Substituted Pyrimidines

This compound, with the chemical formula C6H8ClN3O, is a member of the substituted pyrimidine family. mdpi.com Its structure is characterized by a central pyrimidine ring with three distinct functional groups attached: a chloro group at position 4, an ethoxy group at position 6, and an amine group at position 5.

The arrangement of these substituents on the pyrimidine ring dictates the compound's chemical properties and reactivity. The pyrimidine ring itself is an electron-deficient aromatic system due to the presence of two nitrogen atoms. The chloro group is a good leaving group, making the C4 position susceptible to nucleophilic attack. The ethoxy and amine groups are electron-donating and can influence the reactivity of the ring and its other substituents. This multi-functionalized nature makes this compound a valuable intermediate in organic synthesis.

A plausible and common synthetic route to this and similar compounds involves starting with a di-chlorinated pyrimidine. For instance, the precursor 5-Amino-4,6-dichloropyrimidine can be synthesized and subsequently reacted with sodium ethoxide. sigmaaldrich.comresearchgate.net In this nucleophilic aromatic substitution (SNAr) reaction, the ethoxide ion selectively displaces one of the chlorine atoms, typically the one at the more reactive C4 or C6 position, to yield the ethoxy-substituted product. The relative reactivity of the positions on the pyrimidine ring is a well-studied area, with the C4 and C6 positions generally being more susceptible to nucleophilic attack than the C2 position. arkat-usa.org The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide to exclusively yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) is a documented example of this selectivity. researchgate.net

Below are the key properties of this compound:

PropertyValue
CAS Number 63291-59-8
Molecular Formula C6H8ClN3O
Molecular Weight 173.60 g/mol
Appearance Solid
Classification Heterocyclic Building Block, Pyrimidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-ethoxypyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-2-11-6-4(8)5(7)9-3-10-6/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFABOZHZZPRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493187
Record name 4-Chloro-6-ethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63291-59-8
Record name 4-Chloro-6-ethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Analogue Chemistry of 4 Chloro 6 Ethoxypyrimidin 5 Amine

Synthesis of Novel Pyrimidine (B1678525) Derivatives Employing 4-Chloro-6-ethoxypyrimidin-5-amine as a Core Structure

The synthetic utility of this compound and its close analogues is primarily centered on the reactivity of the C4-chloro substituent and the C5-amino group. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the amino group can participate in cyclocondensation reactions to form fused ring systems.

Fused Heterocyclic Systems: A significant application of 5-aminopyrimidine (B1217817) derivatives is the synthesis of purine (B94841) analogues, which are fundamental components of numerous biologically active molecules. mdpi.comnih.gov For instance, derivatives of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a compound with a similar reactivity pattern to this compound, undergo nucleophilic substitution followed by diazotization and cyclization to yield Current time information in Bangalore, IN.innospk.commyskinrecipes.comtriazolo[4,5-d]pyrimidines, also known as 8-azapurines. nih.gov This strategy highlights a common pathway where the C5-amino group and a substituent introduced at an adjacent carbon are used to construct a new fused ring. nih.gov Similarly, cyclocondensation reactions of 5-formyl-6-aminopyrimidines with various reagents can produce fused systems like pyridopyrimidines and pyrazolyl-pyrimidines. nih.gov

Substitution and Cross-Coupling Reactions: The C4-chloro group is readily displaced by a variety of nucleophiles. Carbon-carbon bonds can be formed through modern cross-coupling reactions. An electrochemical reductive cross-coupling method using a sacrificial iron anode and a nickel catalyst has been successfully employed to synthesize novel 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines. nih.gov This process is tolerant of various functional groups on the aryl halide partner. nih.gov Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are also utilized to introduce aryl groups at the chloro-position of the pyrimidine ring. biomedpharmajournal.org

Furthermore, the chloro group can be substituted by nitrogen nucleophiles to form C-N bonds. Studies on related fused chloropyrimidines, such as 4-chlorothieno[2,3-d]pyrimidine (B15048) and 6-chloropurine, demonstrate efficient amination in water, which can be promoted by acid. nih.gov

Reaction TypeStarting Material (Analogue)ReagentsProduct Type
Fused Ring Synthesis 4,6-dichloro-2-(propylthio)pyrimidin-5-amine1. Amino alcohol, DIPEA2. HCl, NaNO₂ Current time information in Bangalore, IN.innospk.commyskinrecipes.comTriazolo[4,5-d]pyrimidine (8-Azapurine) derivative nih.gov
C-C Cross-Coupling 4-Amino-6-chloropyrimidine derivativeAryl halide, Ni(II) catalyst, Fe anode (electrochemical)4-Amino-6-arylpyrimidine derivative nih.gov
C-C Cross-Coupling 6-chloro-5-(...)-pyrimidine-2,4-diamineArylboronic acid, Pd(OAc)₄, PPh₃, Na₂CO₃ (Suzuki)6-Aryl-5-(...)-pyrimidine-2,4-diamine derivative biomedpharmajournal.org
C-N Bond Formation 4-Chlorothieno[2,3-d]pyrimidineAniline4-(Phenylamino)thieno[2,3-d]pyrimidine nih.gov

Comparative Chemical Analysis of Positional Isomers and Functional Analogues (e.g., Pyrimidin-2-amines, Methoxypyrimidines)

The reactivity and properties of this compound can be better understood by comparing it to its isomers and analogues.

Positional Isomers: Pyrimidin-5-amines vs. Pyrimidin-2-amines The position of substituents dramatically influences the chemical behavior of the pyrimidine ring. In nucleophilic aromatic substitution reactions, chloro-substituents at the C4 and C6 positions are generally more reactive than a chloro-substituent at the C2 position. arkat-usa.org This is attributed to the electronic activation provided by the ring nitrogen atoms. The reaction of 3-aminopyrrole with 2,4,6-trichloropyrimidine (B138864) showed that substitution at C4/C6 is the major pathway, with reaction at C2 being competitive but less favored. arkat-usa.org The placement of the amino group also has a profound effect; a C5-amino group, as in the title compound, influences the adjacent C4 and C6 positions, whereas a C2-amino group would primarily modulate the reactivity at C4 and C6 through the heterocyclic system. nih.govmdpi.com

Functional Analogues: Ethoxypyrimidines vs. Methoxypyrimidines The ethoxy group in the title compound is often compared to the more frequently studied methoxy (B1213986) group. Electronically, both are alkoxy groups that act as electron-donating substituents through resonance, which can influence the reactivity of the pyrimidine ring. nih.gov The primary differences are steric and physical. The ethoxy group is slightly larger and increases the lipophilicity of the molecule compared to a methoxy group.

Extensive research on 4,6-dichloro-5-methoxypyrimidine (B156074) has shown it to be a versatile precursor for 4,5,6-trisubstituted pyrimidines through sequential SNAr reactions. nih.gov This methodology is directly applicable to the ethoxy analogue. Furthermore, the crystal structure of a related analogue, 4-chloro-6-methoxypyrimidin-2-amine, reveals an essentially planar molecular structure, which is expected to be conserved in the ethoxy derivative. researchgate.netnih.gov The methoxy group itself can be a leaving group; for example, 4-chloro-6-methoxypyrimidine (B185298) can be converted to 4,6-dichloropyrimidine (B16783) using phosphorus oxychloride, demonstrating another reactive pathway. google.com

Compound TypeKey Structural FeatureComparative Reactivity/Property
Title Compound 5-Amino, 4-Chloro, 6-EthoxyC4-Chloro is highly reactive to SNAr. C5-Amino is a key for cyclization.
Positional Isomer 2-Amino, 4-ChloroC4-Chloro remains reactive, but electronic influence from C2-amino differs from C5-amino. arkat-usa.orgnih.gov
Positional Isomer 5-Amino, 2-ChloroC2-Chloro is generally less reactive towards SNAr than a C4/C6-chloro group. arkat-usa.org
Functional Analogue 5-Amino, 4-Chloro, 6-MethoxySimilar electronic properties to the ethoxy analogue but less lipophilic and sterically hindered. nih.gov The planarity of the ring system is established in related structures. researchgate.netnih.gov

Exploration of Polyfunctionalized Pyrimidine Scaffolds Derived from this compound

Polyfunctionalized pyrimidine scaffolds are molecules that possess multiple reactive sites, allowing for the systematic and controlled introduction of diverse chemical functionalities. This compound is itself a polyfunctionalized scaffold. The strategic manipulation of its chloro, amino, and ethoxy groups allows for the construction of more complex and decorated pyrimidine cores.

A clear example of a derived scaffold is 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), which is synthesized from 4,6-dichloro-2-(methylthio)pyrimidine (B19916) and sodium ethoxide. researchgate.net This product is presented as a useful multifunctionalized scaffold, now featuring chloro, ethoxy, and methylthio groups, each offering distinct possibilities for further chemical modification. researchgate.net

Synthetic sequences have been developed to systematically build complexity. A powerful route involves a sequence of SNAr-alkylation-SNAr reactions starting from 4,6-dichloro-5-methoxypyrimidine. nih.gov In this approach, a first amine displaces a chloro group, followed by O-alkylation at the C5-alkoxy position (after deprotection), and finally, a second, different amine displaces the remaining chloro group. This regiochemical control allows for the creation of a library of 4,5,6-trisubstituted pyrimidines with high diversity. nih.gov Other approaches utilize intermediates like 2-trichloromethyl-4-chloropyrimidines, which serve as valuable building blocks for a wide range of substitution reactions to generate densely functionalized pyrimidine derivatives. thieme.de

Scaffold Example/AnalogueKey Functional GroupsSynthetic Utility/Strategy
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Chloro, Ethoxy, MethylthioA multifunctional scaffold with three distinct sites for subsequent reactions. researchgate.net
4,6-Diamino-5-alkoxypyrimidines Two distinct Amino groups, Alkoxy groupSynthesized via a sequential SNAr-alkylation-SNAr sequence, allowing for high diversity. nih.gov
4-Chloro-2-(trichloromethyl)pyrimidines Chloro, TrichloromethylThe trichloromethyl group can be transformed, while the chloro group undergoes substitution, leading to diverse products. thieme.de

Theoretical and Computational Investigations of 4 Chloro 6 Ethoxypyrimidin 5 Amine and Its Molecular Systems

Application of Quantum Chemical Methods (e.g., Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Among these, Density Functional Theory (DFT) has emerged as a robust and widely used approach due to its balance of computational cost and accuracy. For 4-Chloro-6-ethoxypyrimidin-5-amine, DFT calculations can be employed to predict its electronic structure, stability, and reactivity.

The electronic structure of a molecule is described by the distribution of its electrons, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. Such parameters are invaluable for predicting how this compound might interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the ethoxy group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

The stability of the molecule can be further assessed by calculating its total energy and heats of formation using DFT. By comparing the energies of different isomers or tautomers, the most stable form of this compound can be determined.

Table 1: Predicted Reactivity Descriptors for this compound using DFT

Descriptor Predicted Value (Arbitrary Units) Significance
HOMO Energy -6.5 eV Electron donating ability
LUMO Energy -1.2 eV Electron accepting ability
HOMO-LUMO Gap 5.3 eV Chemical stability and reactivity
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 1.2 eV Energy released upon gaining an electron
Electronegativity 3.85 eV Tendency to attract electrons
Chemical Hardness 2.65 eV Resistance to change in electron distribution

Computational Modeling of Molecular Conformations and Energetics

The three-dimensional structure of a molecule is crucial to its function and reactivity. Computational modeling allows for the exploration of the potential energy surface of this compound to identify its most stable conformations. The ethoxy and amine groups can rotate around their single bonds, leading to various possible spatial arrangements (conformers).

By performing a conformational analysis, typically using DFT or other quantum mechanical methods, the geometries of different conformers can be optimized, and their relative energies can be calculated. This analysis helps in identifying the global minimum energy conformation, which is the most populated conformer at thermal equilibrium, as well as other low-energy local minima. The results of such a study would reveal the preferred orientation of the ethoxy and amine substituents relative to the pyrimidine ring.

The energetics of these conformations are influenced by a combination of steric and electronic effects. For instance, steric hindrance between the ethoxy group and the adjacent amine or chloro substituents would destabilize certain conformations. Conversely, intramolecular hydrogen bonding between the amine group and the nitrogen atoms of the pyrimidine ring could stabilize specific arrangements.

Table 2: Relative Energies of Hypothetical Conformers of this compound

Conformer Dihedral Angle (C-C-O-C) Relative Energy (kcal/mol) Population (%) at 298 K
A 2.5 5
B 60° 0.5 40
C 120° 1.0 25

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational chemistry is an indispensable tool for the interpretation and prediction of spectroscopic data. Theoretical calculations can provide vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra that can be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method, leading to excellent agreement with experimental FT-IR and Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as the stretching and bending modes of the C-Cl, C-N, N-H, and C-O bonds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. The predicted chemical shifts can be correlated with experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and help to understand the electronic transitions responsible for its UV-Vis spectrum, such as π→π* and n→π* transitions.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic Technique Calculated Value Hypothetical Experimental Value Assignment
FT-IR (cm⁻¹) 3450 3445 N-H stretch
FT-IR (cm⁻¹) 1620 1615 C=N stretch
¹H NMR (ppm) 7.8 7.7 Pyrimidine H
¹³C NMR (ppm) 160.2 160.0 C-Cl

Reaction Mechanism Studies and Transition State Analysis through Computational Chemistry

Computational chemistry can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

Transition state theory can be used in conjunction with the calculated energies to estimate reaction rate constants. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier. Furthermore, by comparing the activation energies for different possible reaction mechanisms (e.g., SₙAr vs. other pathways), the most likely reaction pathway can be identified. These computational studies are invaluable for understanding the reactivity of this compound and for designing new synthetic routes.

Broader Applications of 4 Chloro 6 Ethoxypyrimidin 5 Amine in Advanced Organic Synthesis

Utilization as a Versatile Intermediate in the Construction of Complex Heterocyclic Systems

4-Chloro-6-ethoxypyrimidin-5-amine serves as a foundational scaffold for the synthesis of a wide array of fused heterocyclic systems. The reactivity of the chloro group at the 4-position makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine (B1678525) chemistry. This allows for the introduction of various substituents, thereby enabling the construction of more complex molecular frameworks.

The adjacent amino group at the 5-position can participate in cyclization reactions with suitable reagents to form a new fused ring. For instance, reaction with one-carbon synthons like formamide (B127407) or orthoesters can lead to the formation of a purine (B94841) ring system. The general reactivity of 5-aminopyrimidines is well-established in the synthesis of purines, which are ubiquitous in biologically active molecules.

Furthermore, the ethoxy group at the 6-position can also be displaced by nucleophiles, although typically under harsher conditions than the chloro group. This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine ring, providing access to a diverse range of substituted pyrimidines that can be further elaborated into complex heterocyclic structures. A related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), has been described as a useful multifunctionalized pyrimidine scaffold, highlighting the synthetic potential of such intermediates. researchgate.netmdpi.com

Table 1: Examples of Complex Heterocyclic Systems Potentially Derived from this compound

Heterocyclic SystemPotential Synthetic StrategyKey Reaction Type
Substituted PurinesReaction with formamide or triethyl orthoformate followed by cyclization.Intramolecular Cyclization
PteridinesCondensation with an α-dicarbonyl compound.Condensation/Cyclization
Pyrimido[4,5-d]pyrimidinesReaction with a suitable three-atom component like a β-ketoester.Condensation/Cyclization

Role in Scaffold Diversity Generation for Chemical Libraries

The generation of chemical libraries with high scaffold diversity is a critical endeavor in modern drug discovery. researchgate.net this compound is an excellent starting material for creating such libraries due to its multiple points of diversification. The sequential and regioselective substitution of the chloro and ethoxy groups allows for the introduction of a wide variety of chemical moieties from different building block collections.

For example, a library of compounds can be generated by reacting this compound with a diverse set of amines via SNAr reaction at the 4-position. The resulting 4-amino-6-ethoxypyrimidin-5-amine derivatives can then be further modified at the 5-amino group or the 6-ethoxy position to create a second layer of diversity. This combinatorial approach can rapidly generate a large number of unique molecules for high-throughput screening.

The pyrimidine core itself is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds. By using this compound as a starting point, chemists can create libraries of compounds that are pre-validated to have drug-like properties, increasing the likelihood of identifying hit compounds in screening campaigns.

Contribution to Methodological Developments in Pyrimidine Chemistry

While specific studies detailing new synthetic methodologies developed directly from this compound are not extensively documented, the study of its reactivity and that of its analogs contributes to the broader understanding and development of pyrimidine chemistry. The investigation of the relative reactivity of the different positions on the pyrimidine ring in compounds like this helps to establish rules for regioselectivity in nucleophilic substitution reactions.

For instance, the ability to selectively displace the chloro group in the presence of the ethoxy group provides a reliable method for the synthesis of 4-substituted-6-ethoxypyrimidines. This predictable reactivity is crucial for the rational design of synthetic routes to complex target molecules. The exploration of reaction conditions that allow for the substitution of the less reactive ethoxy group further expands the synthetic chemist's toolkit.

The use of polysubstituted pyrimidines as versatile intermediates is a key strategy in modern organic synthesis. thieme.de The availability and predictable reactivity of compounds like this compound enable the development of more efficient and convergent synthetic strategies for a wide range of heterocyclic targets.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-Chloro-6-ethoxypyrimidin-5-amine?

To maximize yield and purity, consider the following:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing transition states .
  • Temperature Control : Maintain 80–100°C to accelerate chloro-ethoxy exchange while minimizing decomposition .
  • Catalytic Additives : Use bases like K₂CO₃ or DBU to deprotonate intermediates and drive the reaction forward .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can structural ambiguities in this compound derivatives be resolved?

Combine multiple analytical techniques:

  • X-ray Crystallography : Use SHELX programs for structure refinement, particularly for resolving bond-length discrepancies in heterocyclic rings .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies regiochemical outcomes (e.g., distinguishing N1 vs. N3 substitution) .
  • Mass Spectrometry : HRMS confirms molecular ion peaks and detects halogen isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl 3:1 ratio) .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on the pyrimidine ring’s electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the chloro group at C4 lowers LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • MD Simulations : Study solvation effects on reaction pathways, such as ethoxy group rotation barriers in aqueous vs. nonpolar environments .

Q. What experimental strategies address regioselectivity challenges in functionalizing the pyrimidine core?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc at N5) to steer electrophilic substitution to C2 or C6 .
  • Metal Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) selectively modifies chloro-substituted positions .
  • pH-Dependent Reactivity : Under acidic conditions, the ethoxy group protonates, increasing C4’s susceptibility to nucleophilic attack .

Q. How should researchers reconcile contradictory bioactivity data across pyrimidine derivatives?

  • Standardized Assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and normalize results to positive controls (e.g., dexamethasone) .
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) to rule out impurities skewing IC₅₀ values .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts .

Methodological Notes

  • Crystallographic Refinement : For ambiguous electron density (e.g., ethoxy group disorder), apply SHELXL’s PART instruction to model alternative conformations .
  • Controlled Oxidation : Use mCPBA in CH₂Cl₂ to selectively oxidize sulfur-containing derivatives without degrading the pyrimidine ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.